molecular formula C13H19N3O3 B2404087 Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate CAS No. 2031269-08-4

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate

Cat. No.: B2404087
CAS No.: 2031269-08-4
M. Wt: 265.313
InChI Key: VPNAKQCEOVGIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H19N3O3 It is a piperazine derivative, characterized by the presence of a tert-butyl group, a cyano group, and a prop-2-enoyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with acrylonitrile and tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-cyano-4-(prop-2-enoyl)piperazine-1-carboxylate is unique due to the presence of both cyano and prop-2-enoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 3-cyano-4-prop-2-enoylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-5-11(17)16-7-6-15(9-10(16)8-14)12(18)19-13(2,3)4/h5,10H,1,6-7,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNAKQCEOVGIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.